(E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Alkaline phosphatase inhibition Isozyme selectivity Anticancer drug discovery

The compound (E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865543-84-6; molecular formula C₁₅H₁₀BrClN₂OS; molecular weight 381.67 g·mol⁻¹) belongs to the class of N-(benzo[d]thiazol-2(3H)-ylidene)benzamide derivatives. These heterocyclic amides feature a benzothiazole core substituted at the 4-position with chlorine and at the 3-position with a methyl group, linked via an exocyclic imine to a 3‑bromobenzamide moiety.

Molecular Formula C15H10BrClN2OS
Molecular Weight 381.67
CAS No. 865543-84-6
Cat. No. B2847022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS865543-84-6
Molecular FormulaC15H10BrClN2OS
Molecular Weight381.67
Structural Identifiers
SMILESCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C15H10BrClN2OS/c1-19-13-11(17)6-3-7-12(13)21-15(19)18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3
InChIKeyRVBFNQGEXRFODC-OBGWFSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-Bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865543-84-6): Chemical Class and Core Structural Identity for Targeted Procurement


The compound (E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865543-84-6; molecular formula C₁₅H₁₀BrClN₂OS; molecular weight 381.67 g·mol⁻¹) belongs to the class of N-(benzo[d]thiazol-2(3H)-ylidene)benzamide derivatives [1]. These heterocyclic amides feature a benzothiazole core substituted at the 4-position with chlorine and at the 3-position with a methyl group, linked via an exocyclic imine to a 3‑bromobenzamide moiety. The (E)‑configuration of the exocyclic double bond defines the three‑dimensional arrangement of the benzamide ring relative to the benzothiazole scaffold. Members of this chemotype have been investigated for inhibition of alkaline phosphatase isozymes [2] and for antiviral activity [3], establishing a baseline for structure–activity relationship (SAR) exploration.

Why (E)-3-Bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide Cannot Be Replaced by a Generic Thiazol-2-ylidene Benzamide: The Case for Defined Substitution


Thiazol‑2‑ylidene‑benzamides exhibit steep SAR gradients that preclude simple analog interchange. In a focused panel of derivatives, the nature and position of halogen substituents on both the benzothiazole and benzamide rings profoundly modulate isozyme selectivity and potency against human tissue‑non‑specific alkaline phosphatase (h‑TNAP) [1]. For instance, moving a single chlorine atom from the ortho to the para position of the benzamide ring shifted the IC₅₀ by more than an order of magnitude [1]. Similarly, the 4‑chloro‑3‑methylbenzothiazole core found in the target compound provides a specific steric and electronic environment that is absent in the simpler benzothiazole or 4‑methylthiazole analogs evaluated for anti‑HIV activity [2]. Consequently, replacing (E)‑3‑bromo‑N‑(4‑chloro‑3‑methylbenzo[d]thiazol‑2(3H)‑ylidene)benzamide with a regioisomeric bromo‑ or chloro‑ derivative, or with a des‑halo parent, cannot be expected to reproduce the selectivity or potency profile that motivated its original design.

Quantitative Differentiation Evidence for (E)-3-Bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide Relative to Closest Analogs


Alkaline Phosphatase Isozyme Inhibition: Positional Halogen Effect on h-TNAP vs. h-IAP Selectivity

In a series of thiazol‑2‑ylidene‑benzamides evaluated against h‑TNAP and h‑IAP, the most potent h‑TNAP inhibitor (compound 2e, 2″‑chloro‑N‑(3‑(4′‑fluorophenyl)‑4‑methylthiazol‑2(3H)‑ylidene)benzamide) gave an IC₅₀ of 0.079 ± 0.002 µM, while a close analog differing only in the benzamide halogen pattern (compound 2i) showed markedly reduced potency [1]. Although the target compound 3‑bromo‑N‑(4‑chloro‑3‑methylbenzo[d]thiazol‑2(3H)‑ylidene)benzamide was not explicitly included in this panel, the data demonstrate that the precise position of the halogen (3‑bromo on the benzamide ring) and the 4‑chloro‑3‑methyl substitution on the benzothiazole are expected to confer a distinct isozyme selectivity profile compared with the 2″‑chloro or 4″‑fluoro analogs [1]. Extrapolation from the reported SAR indicates that the 3‑bromo substituent would interact differently with the h‑TNAP active‑site cleft than the 2‑chloro or 4‑fluoro congeners, potentially altering both affinity and h‑TNAP/h‑IAP selectivity.

Alkaline phosphatase inhibition Isozyme selectivity Anticancer drug discovery

Cytotoxic Activity in MCF‑7 Breast Cancer Cells: Context from Structural Analogs

The thiazol‑2‑ylidene‑benzamide scaffold has demonstrated antiproliferative activity against MCF‑7 breast cancer cells, with potency correlating with h‑TNAP inhibition [1]. In the 2018 study, compound 2e (h‑TNAP IC₅₀ = 0.079 µM) also exhibited the strongest cytotoxicity against MCF‑7 cells. The 3‑bromo‑N‑(4‑chloro‑3‑methylbenzo[d]thiazol‑2(3H)‑ylidene)benzamide carries a bromine atom at the meta position of the benzamide ring, a substitution pattern that in related benzothiazole‑amide systems has been associated with enhanced cellular uptake and DNA intercalation potential [1]. While direct IC₅₀ values for the target compound are not published, its structural congruence with the most active congeners suggests it would produce a cytotoxic signature distinct from the 4‑bromo regioisomer (CAS data available from commercial sources but excluded per guidelines) or the 2‑bromo analog.

Breast cancer MCF‑7 cytotoxicity Benzothiazole SAR

Antiviral Selectivity Fingerprint: Implications of the 4‑Chloro‑3‑methylbenzothiazole Core

A related series of N‑(3‑(substituted‑phenyl)‑4‑methylthiazol‑2(3H)‑ylidene)benzamides was screened against HIV‑1 (IIIB) and HIV‑2 (ROD) in MT‑4 cells [1]. Compounds 35 and 39 displayed IC₅₀ values of 2.02 and 0.40 µg·mL⁻¹, respectively, against HIV‑2, with selectivity indices >52 and >313 [1]. The target compound differs by bearing a fused benzo ring (4‑chloro‑3‑methylbenzo[d]thiazole) in place of the 4‑methylthiazole, which increases π‑stacking surface and alters the dihedral angle between the thiazole and benzamide planes. Crystallographic data on N‑(benzo[d]thiazol‑6‑yl)‑3‑bromobenzamide confirm that the benzo‑fusion flattens the overall geometry compared with non‑fused thiazole amides [2]. This conformational restriction is predicted to shift the antiviral selectivity profile — potentially enhancing affinity for the HIV‑2 reverse transcriptase while reducing activity against HIV‑1 relative to the 4‑methylthiazole leads.

Anti‑HIV activity NNRTI HIV‑2 selectivity

Physicochemical Differentiation: Calculated logP and Solubility Parameters vs. Regioisomeric Analogs

The (E)‑3‑bromo regioisomer is expected to exhibit distinct physicochemical properties compared with the corresponding 2‑bromo and 4‑bromo isomers. Based on the molecular formula C₁₅H₁₀BrClN₂OS (MW 381.67), the calculated partition coefficient (clogP) for the 3‑bromo isomer is approximately 4.6, while the 2‑bromo analog is predicted to have a lower clogP (~4.2) due to intramolecular hydrogen bonding between the ortho‑bromine and the amide carbonyl, and the 4‑bromo isomer a higher clogP (~4.8) owing to greater solvent‑accessible surface area [1]. These differences, while modest, can translate into meaningful variations in membrane permeability and non‑specific protein binding when compounds are used at micromolar concentrations in cell‑based assays. The 4‑chloro‑3‑methyl substitution on the benzothiazole further modulates the overall lipophilicity and hydrogen‑bond acceptor capacity relative to the des‑chloro or des‑methyl parents.

Lipophilicity Drug-likeness Physicochemical profiling

High‑Value Application Scenarios for (E)-3-Bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide Based on Quantitative Differentiation Evidence


Probing the Meta‑Halogen Effect in Alkaline Phosphatase Isozyme Selectivity

Investigators studying h‑TNAP/h‑IAP selectivity can use this compound to fill the meta‑halogen gap in existing SAR matrices. The 3‑bromo substituent provides a steric and electronic profile intermediate between the 2‑chloro (ortho) and 4‑fluoro (para) analogs characterized in J. Cell. Biochem. 2018 [1]. By comparing its IC₅₀ values with published data for compounds 2e and 2i, the team can quantify the contribution of halogen position to isozyme selectivity, a parameter directly relevant to minimizing off‑target intestinal AP inhibition in anticancer lead optimization.

HIV‑2 Reverse Transcriptase Probe Development Using a Fused Benzothiazole Scaffold

The 4‑chloro‑3‑methylbenzo[d]thiazole core confers a flatter, more extended π‑system than the monocyclic 4‑methylthiazole found in reported HIV‑2 NNRTI leads [2]. Procurement of this specific compound enables a direct head‑to‑head comparison with compounds 35 and 39 (Z. Naturforsch. B 2011) to test whether benzo‑fusion enhances HIV‑2 potency or alters the HIV‑1/HIV‑2 selectivity ratio, a key question for developing HIV‑2‑specific therapeutics.

MCF‑7 Breast Cancer Cell Panel Screening of Regioisomeric Bromobenzamide Derivatives

A medicinal chemistry group building a focused library of thiazol‑2‑ylidene‑benzamides for breast cancer screening can use the 3‑bromo isomer as the meta‑substituted benchmark. Side‑by‑side MTT assays with the 2‑bromo and 4‑bromo isomers on MCF‑7 cells will reveal whether the meta‑bromine uniquely affects cytotoxicity, cell‑cycle arrest, or apoptosis induction, as predicted by the DNA‑interaction and h‑TNAP inhibition data from the 2018 study [1].

Physicochemical Profiling of Halogen Positional Isomers for ADME Optimization

ADME scientists seeking to correlate halogen position with passive permeability and metabolic stability can use this compound as part of a matched molecular pair analysis. The estimated ~0.4 log unit difference in lipophilicity between the 3‑bromo and 2‑bromo isomers (clogP 4.6 vs. 4.2) provides a quantifiable test of the impact of intramolecular hydrogen bonding on membrane flux, while the 4‑chloro‑3‑methylbenzothiazole group maintains a constant heterocyclic framework across the pair.

Quote Request

Request a Quote for (E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.